4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine
Description
Structure
3D Structure
Properties
CAS No. |
1853-97-0 |
|---|---|
Molecular Formula |
C5H7ClN4O |
Molecular Weight |
174.59 g/mol |
IUPAC Name |
4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C5H7ClN4O/c1-11-5-9-3(2-6)8-4(7)10-5/h2H2,1H3,(H2,7,8,9,10) |
InChI Key |
UTSJRGNBQUPGPU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC(=N1)N)CCl |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 4 Chloromethyl 6 Methoxy 1,3,5 Triazin 2 Amine
Nucleophilic Substitution Reactions
Nucleophilic substitution is a predominant reaction pathway for 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine, owing to the presence of two primary sites susceptible to nucleophilic attack: the carbon atom of the chloromethyl group and the carbon atoms of the triazine ring.
The chloromethyl group attached to the triazine ring at position 4 serves as a reactive electrophilic center. The chlorine atom, being a good leaving group, can be readily displaced by a variety of nucleophiles in a typical SN2 (bimolecular nucleophilic substitution) reaction. The carbon atom of the chloromethyl group is benzylic-like in nature, which generally enhances its reactivity towards nucleophilic attack. However, the electron-withdrawing character of the triazine ring can influence this reactivity.
A range of nucleophiles, including amines, alcohols, thiols, and carbanions, can participate in the displacement of the chloride ion. For instance, reaction with primary or secondary amines would lead to the formation of the corresponding aminomethyl derivatives. Similarly, alkoxides or phenoxides would yield ether linkages, and thiolates would form thioethers.
The general scheme for this reaction can be represented as:
Nu- + Cl-CH2-Triazine → Nu-CH2-Triazine + Cl-
Where "Triazine" represents the 4-(2-amino-6-methoxy-1,3,5-triazinyl) moiety and Nu- is the nucleophile.
The reactivity of the chloromethyl group is a critical aspect of the molecule's potential for further functionalization and the synthesis of more complex derivatives.
The 1,3,5-triazine (B166579) ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic aromatic substitution (SNAr). While the primary focus of reactivity is often the chloromethyl group, the substituents on the triazine ring itself can also be subject to substitution, particularly under forcing conditions.
The methoxy (B1213986) group at position 6 is a potential leaving group that can be displaced by strong nucleophiles. The ease of this substitution is influenced by the nature of the nucleophile and the reaction conditions. For example, treatment with strong amines at elevated temperatures could potentially lead to the displacement of the methoxy group to form a new amino-substituted triazine.
It is important to note that the amino group at position 2 is generally a poor leaving group and is less likely to be displaced under typical nucleophilic substitution conditions. The relative reactivity of the leaving groups on a triazine ring generally follows the order: Cl > OCH3 > NH2.
The substitution dynamics are also influenced by the electronic effects of the other substituents on the ring. The amino and methoxy groups are electron-donating, which can partially deactivate the ring towards nucleophilic attack compared to an unsubstituted or halogen-substituted triazine.
Hydrolytic Stability and Degradation Mechanisms
The hydrolytic stability of this compound is a crucial parameter, particularly in environmental and biological contexts. Hydrolysis can occur at both the chloromethyl group and the methoxy group on the triazine ring, with the rate and mechanism being highly dependent on the pH of the medium.
Under neutral or acidic conditions, the primary site of hydrolysis is likely the chloromethyl group, proceeding through an SN1 or SN2 mechanism to form the corresponding hydroxymethyl derivative, 4-(hydroxymethyl)-6-methoxy-1,3,5-triazin-2-amine. The reaction can be catalyzed by the presence of acid, which can protonate the nitrogen atoms of the triazine ring, further activating the chloromethyl group towards nucleophilic attack by water.
Under basic conditions, hydrolysis of the methoxy group on the triazine ring becomes more significant. The hydroxide (B78521) ion can act as a nucleophile and attack the carbon atom at position 6, leading to the displacement of the methoxide (B1231860) ion and the formation of a hydroxylated triazine derivative. The rate of this reaction is generally dependent on the hydroxide ion concentration.
| Condition | Primary Site of Hydrolysis | Probable Mechanism | Major Product |
| Acidic (pH < 7) | Chloromethyl group | SN1 / SN2 | 4-(hydroxymethyl)-6-methoxy-1,3,5-triazin-2-amine |
| Neutral (pH ≈ 7) | Chloromethyl group | SN2 | 4-(hydroxymethyl)-6-methoxy-1,3,5-triazin-2-amine |
| Basic (pH > 7) | C6 of Triazine Ring | SNAr | 4-(chloromethyl)-6-hydroxy-1,3,5-triazin-2-amine |
Derivatization via the Amino Group
The primary amino group at position 2 of the triazine ring provides a versatile handle for a variety of derivatization reactions. This amino group can act as a nucleophile, reacting with a range of electrophilic reagents to form a diverse array of derivatives with modified properties.
Common derivatization reactions include acylation and sulfonylation. Acylation can be achieved by reacting the amino group with acyl chlorides or anhydrides in the presence of a base to yield the corresponding N-acyl derivatives (amides). Similarly, reaction with sulfonyl chlorides affords N-sulfonyl derivatives (sulfonamides). rsc.org
These derivatization reactions are valuable for introducing new functional groups and for modifying the physicochemical properties of the parent molecule, such as its solubility, lipophilicity, and biological activity.
Table of Derivatization Reactions via the Amino Group
| Reagent Type | General Structure | Product Type |
|---|---|---|
| Acyl Halide | R-CO-Cl | N-Acyl Derivative (Amide) |
| Carboxylic Anhydride | (R-CO)2O | N-Acyl Derivative (Amide) |
Exploration of Other Reaction Types (e.g., Electrophilic, Radical, Organometallic Couplings)
While nucleophilic substitution is the most prominent reaction type for this compound, other transformation pathways can also be envisaged.
Electrophilic Reactions: The 1,3,5-triazine ring is generally electron-deficient and therefore deactivated towards electrophilic aromatic substitution. The presence of the electron-donating amino and methoxy groups can increase the electron density of the ring to some extent, but electrophilic attack is still expected to be difficult and require harsh reaction conditions. If an electrophilic substitution were to occur, it would likely be directed by the activating groups.
Radical Reactions: The chloromethyl group could potentially participate in radical reactions. For instance, under radical-initiating conditions (e.g., using AIBN or UV light), the chlorine atom could be abstracted to form a triazinylmethyl radical. This radical could then participate in various radical-mediated transformations, such as addition to alkenes or coupling reactions.
Organometallic Couplings: The chlorine atom of the chloromethyl group could be susceptible to organometallic cross-coupling reactions. For example, in the presence of a suitable palladium catalyst, it could potentially undergo Suzuki, Stille, or Sonogashira coupling reactions with organoboron, organotin, or terminal alkyne reagents, respectively. These reactions would allow for the formation of new carbon-carbon bonds at the methyl position, providing a powerful tool for the synthesis of complex derivatives. The success of these reactions would depend on the choice of catalyst, ligands, and reaction conditions to favor coupling at the chloromethyl position over potential competing reactions at the triazine ring.
Structure Activity Relationship Sar Studies of 1,3,5 Triazine Derivatives, Emphasizing 4 Chloromethyl 6 Methoxy 1,3,5 Triazin 2 Amine and Its Analogues
Impact of Substituent Variation on Biological Activity
The biological activity of 1,3,5-triazine (B166579) derivatives is profoundly influenced by the nature and arrangement of substituents on the triazine ring. Variations in these substituents can modulate the compound's electronic properties, lipophilicity, steric profile, and ability to interact with biological targets.
Influence of Halogen, Methoxy (B1213986), and Amine Substituents
The presence of halogen, methoxy, and amine groups on the 1,3,5-triazine ring plays a significant role in determining the biological activity of its derivatives, particularly in the context of anticancer research. The nature of the substituents on the triazine core has been shown to significantly influence the anti-proliferative activity of these compounds. nih.gov
Molecular docking studies have further elucidated the potential of these substituted triazines as inhibitors of key biological targets. For example, novel s-triazine derivatives incorporating amino and methoxy chalcone (B49325) moieties have been investigated as potential EGFR inhibitors in breast cancer. fip.org The presence of these functional groups is anticipated to enhance the antiproliferative efficacy of the parent compounds. fip.org
The nature of the amine substituent also has a profound impact. Studies on s-triazine Schiff base derivatives revealed that compounds with piperidine (B6355638) and benzylamine (B48309) moieties on the triazine core showed the most potent anti-proliferative activity against MCF-7 and HCT-116 cells. nih.gov In general, the type of substituent on both the triazine core and any appended rings, such as a benzylidene ring, significantly influences the biological outcome. nih.gov
The following table summarizes the anti-proliferative activity of selected 1,3,5-triazine derivatives, highlighting the influence of different substituents.
| Compound ID | Substituents on Triazine Core | Other Substituents | Cell Line | IC50 (µM) |
| 4b | Piperidine, Hydrazone | p-chloro on benzylidene | MCF-7 | 3.29 |
| HCT-116 | 3.64 | |||
| 4n | Morpholine, Phenylamine, Hydrazone | MCF-7 | 6.10 | |
| HCT-116 | 4.54 | |||
| 4k | Methoxy, Hydrazone | MCF-7 | 14.08 | |
| HCT-116 | 42.34 | |||
| 4p-r | Methoxy, Phenylamine, Hydrazone | MCF-7 | 3.98 - 10.44 |
Role of the Chloromethyl Group in Molecular Interactions
The chloromethyl group is a key functional group in organic chemistry, known for its role as an alkylating agent in various reactions. researchgate.net In the context of bioactive molecules, the introduction of a chloromethyl group can significantly influence the compound's reactivity and its ability to interact with biological macromolecules. While specific studies on the molecular interactions of 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine are limited, the general reactivity of the chloromethyl group suggests its potential to form covalent bonds with nucleophilic residues in biological targets such as proteins and nucleic acids. This covalent interaction can lead to irreversible inhibition of enzyme activity or disruption of protein function, which is a mechanism exploited in the design of certain anticancer agents. The electrophilic nature of the carbon atom in the chloromethyl group makes it susceptible to nucleophilic attack from amino, sulfhydryl, and hydroxyl groups present in amino acid residues of proteins. This potential for covalent modification of biological targets is a critical aspect to consider in the SAR of chloromethyl-containing triazine derivatives.
Positional Effects of Functional Groups on Bioactivity
For example, in a series of 1,3,5-triazine derivatives designed as adenosine (B11128) receptor ligands, the position of a methoxy group on an attached aniline (B41778) ring was found to be crucial for binding affinity. Compounds with a meta-methoxy group on the aniline core generally showed good binding affinity to the hA1 adenosine receptor, while those with a para-methoxy substitution exhibited the best binding affinity. nih.gov
Similarly, in the development of EGFR inhibitors based on the 1,3,5-triazine scaffold, structure-activity relationship (SAR) analysis of various analogs has been crucial. nih.gov The modification of substituents at different positions on the triazine ring allows for the fine-tuning of inhibitory potency and selectivity.
The differential reactivity of the chlorine atoms on a 2,4,6-trichloro-1,3,5-triazine precursor allows for the stepwise and selective introduction of different nucleophiles at specific positions, leading to a diverse range of substitution patterns with distinct biological profiles. mdpi.com This highlights the importance of positional isomerism in the design of bioactive 1,3,5-triazine derivatives.
Stereochemical Considerations and Conformational Analysis
The three-dimensional arrangement of atoms and the conformational flexibility of 1,3,5-triazine derivatives are important factors that can influence their interaction with chiral biological targets such as enzymes and receptors.
While specific conformational analysis of this compound is not extensively documented, studies on other substituted triazines provide valuable insights. The rotational barriers of acyclic amino groups attached to the triazine ring can be influenced by factors such as protonation of the ring nitrogens, which can be affected by the pH of the biological environment. nih.gov
Molecular docking studies, which predict the preferred orientation of a molecule when bound to a receptor, are instrumental in understanding the conformational requirements for biological activity. For instance, docking studies of 1,3,5-triazine derivatives in the active site of PI3Kγ have helped to rationalize their observed anticancer activity. derpharmachemica.com These computational approaches can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the bioactive conformation of the ligand within the binding pocket. The hydrogen bonds formed by the triazine structure with protein residues, along with hydrophobic interactions, play a crucial role in the stability of the inhibitor at the binding site. nih.gov
The introduction of chiral centers, for example through the incorporation of amino acid moieties, adds another layer of complexity to the SAR. The stereochemistry of these substituents can significantly impact the biological activity, as different enantiomers may exhibit distinct binding affinities and efficacies.
Biological Activities and Mechanistic Investigations Pre Clinical Focus of 1,3,5 Triazine Derivatives
Broad-Spectrum Biological Importance of Triazines
The 1,3,5-triazine (B166579) scaffold is a cornerstone in medicinal chemistry, recognized for its remarkable structural versatility and wide range of pharmacological activities. researchgate.netnih.gov This six-membered heterocyclic ring, containing three nitrogen atoms, serves as a privileged structure in the design of novel therapeutic agents. nih.govmdpi.com The adaptability of the triazine core allows for the introduction of various substituents at its 2, 4, and 6 positions, enabling the fine-tuning of its physicochemical and biological properties. mdpi.com
Derivatives of 1,3,5-triazine have demonstrated a vast array of biological effects, establishing their importance in drug discovery and development. researchgate.net These compounds are investigated for numerous therapeutic applications, including anticancer, antimicrobial (antibacterial and antifungal), antiviral, antimalarial, and anti-inflammatory activities. researchgate.netnih.govresearchgate.netmdpi.com The ability of the triazine nucleus to interact with a multitude of biological targets is a key reason for its prominence in the development of new chemotherapeutic molecules. researchgate.netmdpi.com
Antimicrobial Properties
The 1,3,5-triazine framework is a crucial component in the development of new antimicrobial agents, addressing the growing challenge of drug-resistant pathogens.
Antibacterial Activity (e.g., Gram-positive and Gram-negative bacterial strains)
Numerous studies have highlighted the potential of 1,3,5-triazine derivatives as effective antibacterial agents against a spectrum of both Gram-positive and Gram-negative bacteria. researchgate.netwisdomlib.orgnih.gov The antibacterial efficacy of these compounds is often attributed to the specific functional groups attached to the triazine core. For instance, some synthesized triazine derivatives have shown significant zones of inhibition against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria such as Escherichia coli and Salmonella typhi. researchgate.netwisdomlib.org The development of novel peptide dendrimers using a 1,3,5-triazine scaffold has also yielded compounds with notable activity against Gram-negative bacteria, including E. coli and Pseudomonas aeruginosa. mdpi.com The versatility of the triazine structure allows for the creation of combinatorial libraries to identify compounds with potent antibacterial activity. nih.gov
Antifungal Activity (e.g., Candida albicans)
1,3,5-triazine derivatives have emerged as a promising class of antifungal agents, with demonstrated activity against various fungal pathogens, including the opportunistic yeast Candida albicans. mdpi.commdpi.comresearchgate.net The rise of antifungal drug resistance has spurred research into new chemical entities, and triazine-based compounds are at the forefront of this effort. mdpi.comnih.gov
Several studies have reported the synthesis of novel 1,3,5-triazine derivatives with significant in vitro antifungal potency. mdpi.comnih.gov For example, certain thiosemicarbazide-containing 1,3,5-triazine derivatives have exhibited excellent synergistic activity with fluconazole against resistant C. albicans strains. nih.gov Other research has identified triazine compounds that display broad-spectrum antifungal activity on their own. mdpi.com A series of substituted phenylthiazolyl 1,3,5-triazine derivatives were screened for their minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) against several fungi, including C. albicans, demonstrating the potential of this chemical class. researchgate.net
Anticancer and Antiproliferative Activity
The 1,3,5-triazine scaffold is a well-established pharmacophore in the design of anticancer drugs, with several derivatives showing potent activity against a wide range of cancer cell lines. mdpi.comnih.govresearchgate.netrsc.org
In Vitro Cytotoxicity and Antiproliferative Efficacy against Cancer Cell Lines
The antiproliferative effects of 1,3,5-triazine derivatives have been extensively evaluated in vitro against numerous human cancer cell lines. These studies consistently demonstrate the potent cytotoxic capabilities of this class of compounds. For instance, novel imamine-1,3,5-triazine derivatives have shown potent anti-proliferative activity against MDA-MB-231 breast cancer cells, with IC₅₀ values significantly lower than the established drug imatinib. rsc.org
Other studies have reported the efficacy of various triazine derivatives against colon cancer cell lines (DLD-1, HT-29, HCT-116), breast cancer cell lines (MCF-7, T47D), lung cancer (A549), and murine leukemia (P388). mdpi.comnih.govnih.govmdpi.comderpharmachemica.com The cytotoxic effect is often dose-dependent and can surpass that of existing chemotherapeutic agents in certain cell lines. nih.gov The specific substitutions on the triazine ring play a critical role in determining the potency and selectivity of the anticancer activity. nih.govresearchgate.net
Below is an interactive table summarizing the in vitro cytotoxicity of selected 1,3,5-triazine derivatives against various cancer cell lines.
| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Source |
| Imamine-1,3,5-triazine derivative (4f) | MDA-MB-231 (Breast) | 6.25 | rsc.org |
| Imamine-1,3,5-triazine derivative (4k) | MDA-MB-231 (Breast) | 8.18 | rsc.org |
| Imidazolyl-1,3,5-triazine derivative | P388 (Murine Leukemia) | Varies | nih.gov |
| Triazine with Ala-Ala-OMe substituent | DLD-1 (Colon) | Varies (Dose-dependent) | nih.gov |
| Triazine with Ala-Ala-OMe substituent | HT-29 (Colon) | Varies (Dose-dependent) | nih.gov |
| Morpholine-functionalized derivative (11) | SW620 (Colorectal) | 5.85 | mdpi.com |
| s-Triazine hydrazone derivative (11) | MCF-7 (Breast) | 1.0 | mdpi.com |
| s-Triazine hydrazone derivative (11) | HCT-116 (Colon) | 0.98 | mdpi.com |
Investigation of Molecular Targets and Pathways (e.g., tubulin polymerization inhibition, kinase modulation, DNA interaction)
The anticancer effects of 1,3,5-triazine derivatives are mediated through various molecular mechanisms, highlighting their ability to interact with multiple key cellular targets involved in cancer progression.
Kinase Modulation : A significant number of 1,3,5-triazine derivatives function as kinase inhibitors. They have been shown to target several important kinases in signaling pathways that are often dysregulated in cancer. mdpi.com
PI3K/mTOR Pathway : Many triazine compounds are potent inhibitors of the Phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are crucial for cell growth, proliferation, and survival. mdpi.comnih.govacs.org For example, the melamine (B1676169) derivative ZSTK474 shows strong antitumor activity by inhibiting PI3K. nih.gov
EGFR Tyrosine Kinase : Some triazine derivatives act as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. mdpi.comrsc.orgnih.gov
Focal Adhesion Kinase (FAK) : Novel imidazo[1,2-a] researchgate.netnih.govnih.govtriazines have been developed as potent FAK inhibitors, which can suppress cell adhesion, migration, and invasion. mdpi.comacs.org
DNA Interaction : Certain 1,3,5-triazine derivatives exert their anticancer effects by interacting with DNA.
DNA Topoisomerase II Inhibition : Some derivatives have been identified as inhibitors of human DNA topoisomerase IIα, an essential enzyme for DNA replication and chromosome segregation. mdpi.comnih.govnih.gov These compounds often target the ATP binding site of the enzyme. nih.gov
DNA Cross-linking : Hybrid molecules containing a 1,3,5-triazine scaffold and nitrogen mustard moieties can act as bifunctional alkylating agents, cross-linking DNA strands and thereby inhibiting cancer cell replication and transcription. nih.gov
Tubulin Polymerization Inhibition : While more commonly associated with other heterocyclic structures, the broader class of triazines (e.g., 1,2,4-triazines) has been investigated for its ability to inhibit tubulin polymerization, a mechanism that disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and apoptosis. nih.govresearchgate.net This mechanism is a validated strategy in cancer chemotherapy, and the structural features of triazines make them candidates for the design of new tubulin inhibitors. nih.gov
In Vivo Efficacy Studies in Pre-clinical Animal Models
Pre-clinical studies utilizing animal models have been instrumental in evaluating the in vivo efficacy of 1,3,5-triazine derivatives for various therapeutic applications. For instance, certain aryl derivatives of 1,3,5-triazine have been assessed in in vivo models of inflammation induced by carrageenan or zymosan, where they demonstrated the ability to decrease the production of inflammatory cytokines such as TNFα and IL-1β. mdpi.com
In the realm of oncology, the in vivo effects of novel 1,3,5-triazine derivatives have been explored in tumor xenograft mouse models. One such study investigating a potent inhibitor of cervical cancer showed a significant reduction in tumor volume and weight in the animal model. nih.gov The mechanism of action in these xenograft tumor tissues was linked to the inhibition of the PI3K/Akt/mTOR signaling cascade, a critical pathway in cancer cell proliferation and survival. nih.gov These studies highlight the potential of the 1,3,5-triazine scaffold as a basis for the development of new therapeutic agents, demonstrating tangible efficacy in living organisms.
Antimalarial Activity
The 1,3,5-triazine core is a recognized pharmacophore in the development of antimalarial agents. nih.govmdpi.com The emergence of widespread resistance to frontline antimalarial drugs has necessitated the search for novel and effective compounds. nih.gov Derivatives of 1,3,5-triazine have shown promise in this area, with numerous studies reporting their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govoup.com
A series of 1,3,5-triazine-substituted polyamine analogues were found to be active against both chloroquine-susceptible (NF54) and chloroquine-resistant (K1) strains of P. falciparum in vitro. oup.com Similarly, hybrid molecules combining the 4-aminoquinoline structure with a triazine moiety have exhibited high in vitro activity against both sensitive and resistant strains of the parasite. nih.gov In one study, several of these hybrid compounds were found to be significantly more active than chloroquine against the chloroquine-resistant W2 clone of P. falciparum. nih.gov The in vitro evaluation of novel hybrid dimethoxy pyrazole 1,3,5-triazine derivatives showed half-maximal inhibitory concentration (IC50) values ranging from 53.85 to 100 μg/ml against the chloroquine-sensitive 3D7 strain of P. falciparum. nih.gov
| Triazine Derivative Class | P. falciparum Strain(s) | Reported Activity |
|---|---|---|
| 1,3,5-Triazine-Substituted Polyamines | NF54 (Chloroquine-Susceptible), K1 (Chloroquine-Resistant) | Active in the 0.2–14 µM range. oup.com |
| 4-Aminoquinoline-Triazine Hybrids | D6 (Chloroquine-Sensitive), W2 (Chloroquine-Resistant) | Several compounds showed excellent potency, with some being significantly more active than chloroquine against the W2 strain. nih.gov |
| Hybrid Dimethoxy Pyrazole 1,3,5-Triazines | 3D7 (Chloroquine-Sensitive) | IC50 values ranged from 53.85 to 100 μg/ml. nih.gov |
Anti-inflammatory Properties
Derivatives of 1,3,5-triazine have been investigated for their potential as anti-inflammatory agents. nih.govmdpi.comnih.gov Inflammation is a complex biological response to harmful stimuli, and the inhibition of key enzymes in the inflammatory pathway is a common therapeutic strategy. nih.gov One area of investigation has been the effect of triazine derivatives on cyclooxygenase (COX) enzymes, particularly COX-2, which is often upregulated during inflammation. nih.gov
A study on a triazine-phenol derivative suggested that it is a potential anti-inflammatory agent that can interact with the COX-2 enzyme, based on molecular dynamic simulations. nih.gov This interaction is believed to be responsible for its observed anti-inflammatory activity. nih.gov Furthermore, as mentioned previously, in vivo studies have confirmed the anti-inflammatory potential of some aryl derivatives of 1,3,5-triazine, which were shown to reduce the production of key inflammatory cytokines. mdpi.com These findings underscore the potential of the 1,3,5-triazine scaffold in the development of novel anti-inflammatory drugs.
Herbicide and Pesticide Activity
The 1,3,5-triazine ring is a cornerstone of a major class of herbicides that have been used in agriculture for decades to control a wide spectrum of weeds. researchgate.netteamchem.conih.gov Compounds such as atrazine (B1667683) and simazine are well-known examples of triazine herbicides used for pre- and post-emergent weed control in various crops, including corn and sugarcane. researchgate.netstudy.comvt.edu These herbicides can be absorbed by the roots and translocated throughout the plant, providing residual weed control. chemicalbook.com The primary symptom of their action on susceptible plants is chlorosis, or yellowing of the leaves, which begins at the tip and edges and eventually leads to the death of the plant. chemicalbook.comncsu.edu
| Triazine Herbicide | Primary Use | Mode of Application |
|---|---|---|
| Atrazine | Control of annual broadleaf weeds and some grasses in crops like corn and sugarcane. researchgate.netstudy.com | Pre- and post-emergent. researchgate.net |
| Simazine | Control of a broad range of annual weeds and grasses. study.com | Primarily soil-applied for root uptake. chemicalbook.com |
| Prometryn | Broad-spectrum pesticide, particularly for cotton and celery crops. study.com | Absorbed by roots, stems, and leaves. chemicalbook.com |
The primary mechanism of action for triazine herbicides is the inhibition of photosynthesis. researchgate.netresearchgate.netchemicalbook.com Specifically, these compounds target and disrupt the function of Photosystem II (PSII), a key protein complex in the chloroplasts of plants. teamchem.coresearchgate.net
Triazine molecules bind to a specific site on the D1 protein within the PSII complex. researchgate.net This binding action blocks the transfer of electrons in the electron transport chain, specifically by displacing a molecule called plastoquinone (QB) from its binding site. researchgate.netresearchgate.net The disruption of the electron transport chain halts the plant's ability to utilize light energy to produce the energy it needs for growth and survival. teamchem.co This inhibition of photosynthesis leads to a buildup of reactive oxygen species, causing lipid peroxidation and subsequent damage to cell membranes, ultimately resulting in the death of the susceptible plant. researchgate.net While the primary mode of action is photosynthesis inhibition, some studies suggest that triazine herbicides can also affect other metabolic processes, such as lipid, RNA, and protein synthesis, though to a lesser extent. chemicalbook.com
Advanced Characterization and Computational Studies of 4 Chloromethyl 6 Methoxy 1,3,5 Triazin 2 Amine and Its Derivatives
Spectroscopic Techniques for Structural Elucidation
Spectroscopic analysis is fundamental to confirming the molecular structure of 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy provides a complete picture of the compound's connectivity, functional groups, and electronic system.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. For this compound, ¹H and ¹³C NMR spectra would provide definitive evidence for its structure.
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing three distinct signals corresponding to the protons of the amine (NH₂), chloromethyl (CH₂Cl), and methoxy (B1213986) (OCH₃) groups. The amine protons typically appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water. The chemical shift of the methoxy protons is anticipated around 3.8-4.0 ppm, while the chloromethyl protons, being adjacent to an electronegative chlorine atom, would resonate further downfield, likely in the range of 4.5-4.7 ppm. nih.gov
¹³C NMR: The ¹³C NMR spectrum would display four signals, one for each unique carbon environment in the molecule. The triazine ring carbons are expected to resonate at the lowest field (highest ppm values), typically in the range of 165-175 ppm, due to the electron-withdrawing effect of the ring nitrogen atoms. nih.govrsc.org The methoxy carbon signal would appear around 55 ppm, and the chloromethyl carbon signal is expected in the 40-50 ppm region.
| Proton (¹H) | Expected Chemical Shift (ppm) | Carbon (¹³C) | Expected Chemical Shift (ppm) |
| -NH₂ | 5.0 - 7.0 (broad) | C-NH₂ | ~165 |
| -CH₂Cl | 4.5 - 4.7 | C-OCH₃ | ~170 |
| -OCH₃ | 3.8 - 4.0 | C-CH₂Cl | ~172 |
| -OCH₃ | ~55 | ||
| -CH₂Cl | 40 - 50 | ||
| Note: Expected chemical shifts are based on data from analogous triazine structures and may vary depending on the solvent and experimental conditions. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. The IR spectrum of this compound would exhibit several characteristic absorption bands.
Key expected vibrational frequencies include:
N-H Stretching: The primary amine group (-NH₂) would show two distinct bands in the region of 3200-3400 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations. The broadness of these peaks is often indicative of hydrogen bonding. specac.com
C-H Stretching: Aliphatic C-H stretching from the methoxy and chloromethyl groups would appear just below 3000 cm⁻¹.
C=N Stretching: The characteristic stretching vibrations of the triazine ring C=N bonds would be observed in the 1550-1650 cm⁻¹ region. rsc.org
N-H Bending: The scissoring vibration of the amine group is expected around 1600-1650 cm⁻¹, potentially overlapping with the ring stretching bands.
C-O Stretching: A strong absorption band corresponding to the C-O stretch of the methoxy group would be present in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.
C-Cl Stretching: A medium to strong band in the fingerprint region, typically between 600-800 cm⁻¹, would be indicative of the C-Cl bond in the chloromethyl group.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine (-NH₂) | N-H Stretch | 3200 - 3400 (two bands) |
| Amine (-NH₂) | N-H Bend | 1600 - 1650 |
| Triazine Ring | C=N Stretch | 1550 - 1650 |
| Methoxy (-OCH₃) | C-O Stretch | 1200 - 1300 & 1000 - 1100 |
| Chloromethyl (-CH₂Cl) | C-Cl Stretch | 600 - 800 |
| Note: These are typical ranges and the exact positions of the peaks can be influenced by the molecular environment. |
Mass Spectrometry (MS, ESI-MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.
For this compound (C₅H₇ClN₄O), the molecular ion peak (M⁺) would be expected. A key feature would be the isotopic pattern for the molecular ion, showing two peaks separated by two m/z units with an intensity ratio of approximately 3:1 (for [M]⁺ and [M+2]⁺), which is characteristic of a compound containing one chlorine atom.
Electrospray ionization (ESI-MS), a soft ionization technique, would likely show a prominent protonated molecule at [M+H]⁺. nih.govresearchgate.netnih.gov Tandem mass spectrometry (MS/MS) of this ion would reveal characteristic fragmentation patterns. researchgate.net Common fragmentation pathways for related triazines involve the loss of substituents from the ring. tsijournals.comresearchgate.netchemguide.co.uklibretexts.org For the target compound, expected fragment ions could arise from:
Loss of a chlorine radical (·Cl) from the molecular ion.
Loss of the chloromethyl group (·CH₂Cl).
Loss of formaldehyde (CH₂O) from the methoxy group.
Cleavage of the methoxy group (·OCH₃).
Ring cleavage, a common fragmentation pathway for triazinones under electron impact. arkat-usa.org
| Ion | Description |
| [M]⁺ and [M+2]⁺ | Molecular ion peak showing characteristic 3:1 chlorine isotope pattern |
| [M+H]⁺ | Protonated molecule, often the base peak in ESI-MS |
| [M-Cl]⁺ | Fragment resulting from the loss of a chlorine atom |
| [M-CH₂Cl]⁺ | Fragment resulting from the loss of the chloromethyl group |
| [M-OCH₃]⁺ | Fragment resulting from the loss of the methoxy group |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The 1,3,5-triazine (B166579) ring is an aromatic system, and its UV-Vis spectrum is characterized by absorptions arising from π→π* and n→π* transitions. For substituted triazines, the position and intensity of these absorption bands are sensitive to the nature of the substituents. researchgate.netmdpi.com
The spectrum of this compound in a suitable solvent (e.g., ethanol or acetonitrile) is expected to show:
A strong absorption band at shorter wavelengths (around 200-240 nm) attributed to the π→π* transitions within the triazine ring.
A weaker absorption band at longer wavelengths (around 260-280 nm), which can be assigned to n→π* transitions involving the non-bonding electrons of the nitrogen atoms. The presence of the amino (-NH₂) and methoxy (-OCH₃) groups, which act as auxochromes, is likely to cause a bathochromic (red) shift of these bands compared to the unsubstituted triazine.
X-ray Crystallography for Solid-State Structure Determination
While no crystal structure for this compound is currently available in the public domain, X-ray crystallography remains the definitive method for determining the three-dimensional arrangement of atoms in the solid state. If suitable single crystals could be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles. researchgate.netnih.govmdpi.commdpi.com
Analysis of crystal structures of similar 1,3,5-triazine derivatives reveals that the triazine ring is typically planar. researchgate.netnih.gov X-ray diffraction would confirm this planarity and reveal the orientation of the chloromethyl, methoxy, and amine substituents relative to the ring. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the amine group, that dictate the crystal packing arrangement. Such information is crucial for understanding the physical properties of the compound in its solid form. mdpi.com
Quantum Chemical Calculations
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing deeper insight into molecular structure, stability, and reactivity. researchgate.netnih.govresearchgate.netresearchgate.net
For this compound, DFT calculations, often using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), could be employed to: tandfonline.com
Optimize Molecular Geometry: Calculate the lowest energy conformation of the molecule, providing theoretical values for bond lengths and angles that can be compared with potential X-ray crystallography data.
Predict Spectroscopic Properties: Simulate IR and NMR spectra. Calculated vibrational frequencies can aid in the assignment of experimental IR bands, and predicted NMR chemical shifts can corroborate experimental findings. tandfonline.comsuperfri.org
Analyze Electronic Structure: Determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net Molecular Electrostatic Potential (MEP) maps can also be generated to identify electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. researchgate.net
Calculate Thermodynamic Properties: Compute properties such as the enthalpy of formation, which is important for assessing the energetic nature of the compound. researchgate.netsuperfri.org
Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine the optimized molecular geometry and electronic properties of chemical compounds. In the study of 1,3,5-triazine derivatives, DFT calculations are crucial for understanding their structural and electronic characteristics, which in turn dictate their reactivity and biological activity.
Studies on various triazine derivatives utilize DFT methods to achieve a stable, optimized molecular structure. For instance, the structure of N-(2-(2-(2-azidoethoxy)ethoxy)ethyl)-4,6-di(aziridin-1-yl)-1,3,5-triazin-2-amine was optimized using the DFT method with the B3LYP functional and a 6-31G basis set. researchgate.net Similarly, DFT calculations for 3-((4-chloro-6-((4-morpholinophenyl)amino)-1,3,5-triazin-2-yl)amino)-N-methylthiophene-2-carboxamide were performed at the B3LYP/6-311 level to analyze its structure. researchgate.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional representation of the molecule at its lowest energy state.
The choice of functional and basis set is critical for the accuracy of the results. The B3LYP (Becke's three-parameter Lee-Yang-Parr) hybrid functional is commonly used due to its proven success in reproducing experimental data for a wide range of organic molecules. Basis sets like 6-31G or 6-311++G(d,p) are selected to provide a good balance between computational cost and accuracy. researchgate.netresearchgate.nettandfonline.com The electronic properties derived from DFT, such as charge distribution and orbital energies, are fundamental for the analyses described in the subsequent sections.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, representing the nucleophilic nature of a molecule, while the LUMO acts as an electron acceptor, indicating its electrophilic nature. wikipedia.orglibretexts.orgyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter for characterizing the chemical reactivity and kinetic stability of a molecule. acadpubl.eu A large energy gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive and less stable. acadpubl.eu
For triazine derivatives, HOMO-LUMO analysis provides insights into their electronic transitions and reactivity. For example, in the computational study of N-(2-(2-(2-azidoethoxy)ethoxy)ethyl)-4,6-di(aziridin-1-yl)-1,3,5-triazin-2-amine, the calculated energy values for the HOMO and LUMO were -6.279 eV and -1.147 eV, respectively. researchgate.net This information helps in understanding the molecule's charge transfer properties and its potential for interaction with other species. The distribution of electron density in these frontier orbitals also reveals the likely sites for electrophilic and nucleophilic attacks.
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| N-(2-(2-(2-azidoethoxy)ethoxy)ethyl)-4,6-di(aziridin-1-yl)-1,3,5-triazin-2-amine researchgate.net | -6.279 | -1.147 | 5.132 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. uni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of a molecule, which is generated by the molecule's electron and nuclei charge cloud. uni-muenchen.de It serves as a guide to assess how a molecule will interact with electrophiles or nucleophiles.
MEP maps are typically color-coded to represent different potential values.
Red regions indicate the most negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. acadpubl.euresearchgate.net
Blue regions correspond to the most positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. acadpubl.euresearchgate.net
Green regions represent areas of neutral or near-zero potential. researchgate.net
This analysis is crucial for understanding intermolecular interactions, including hydrogen bonding and ligand-receptor interactions in biological systems. researchgate.net For triazine derivatives, MEP analysis can identify the nitrogen atoms of the triazine ring and oxygen atoms of substituents as potential sites for electrophilic interaction (negative potential), while the hydrogen atoms of amino groups often show positive potential, making them likely sites for nucleophilic interaction. researchgate.net
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are computational techniques that have become indispensable in the field of drug discovery and materials science. These methods are used to predict how a small molecule (ligand), such as a derivative of this compound, interacts with a large biomolecule, typically a protein receptor. jusst.org The primary goal is to determine the preferred binding orientation and affinity of the ligand within the active site of the receptor.
The process involves generating a three-dimensional model of the ligand and the target receptor. Docking algorithms then systematically explore various possible conformations of the ligand within the receptor's binding pocket, calculating a score that estimates the binding affinity for each conformation. These simulations provide valuable insights that can guide the synthesis of new compounds with improved biological activity. derpharmachemica.comjapsonline.com
Prediction of Ligand-Receptor Binding Interactions
Molecular docking is specifically used to predict the binding mode and estimate the binding free energy of a ligand-receptor complex. For 1,3,5-triazine derivatives, which are known to possess a wide range of biological activities, docking studies are essential to elucidate their mechanism of action at a molecular level. japsonline.comnih.gov
For example, various 1,3,5-triazine derivatives have been investigated as potential anticancer agents by docking them into the active site of target enzymes like dihydrofolate reductase (DHFR). japsonline.com These studies help to identify key binding interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the triazine ligand and the amino acid residues of the protein. The binding interactions of novel 1,3,5-triazine Schiff base derivatives have also been explored through molecular docking to understand their anti-proliferative activity. nih.gov By analyzing these interactions, researchers can understand the structure-activity relationships and design more potent inhibitors. japsonline.com
| Triazine Derivative Type | Protein Target | Purpose of Study | Reference |
|---|---|---|---|
| Tri-amino-substituted 1,3,5-triazines | Human Dihydrofolate Reductase (hDHFR) | To investigate cytotoxic agents against lung cancer. | japsonline.com |
| 1,3,5-Triazine Schiff Base Derivatives | Not specified | To understand anti-proliferative activity. | nih.gov |
| 1,3,5-Triazine Analogues | PI3Kγ | To discover new anticancer agents. | derpharmachemica.com |
Conformational Analysis and Stability in Biological Environments
The biological activity of a molecule is highly dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the stable, low-energy conformations of a molecule and understanding the energy barriers between them. For flexible molecules like derivatives of this compound, which may have rotatable bonds, multiple conformations can exist.
Computational methods, including DFT geometry optimization, are used to determine the most stable conformers in a vacuum or in a simulated biological environment (e.g., by considering solvent effects). researchgate.net Understanding the preferred conformation of a ligand is critical because it dictates how well the molecule fits into the binding site of a receptor. A molecule must adopt a specific, low-energy conformation (the "bioactive conformation") to bind effectively and elicit a biological response. Analyzing the conformational landscape helps in designing molecules that are pre-organized for binding, potentially leading to higher affinity and specificity.
Molecular Dynamics Simulations (if applicable)
While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the atomic-level movements of a system over time by solving Newton's equations of motion. This technique allows researchers to observe the stability of the ligand within the binding pocket, the conformational changes in both the ligand and the receptor upon binding, and the detailed thermodynamics of the interaction.
In the context of this compound and its derivatives, MD simulations would be a logical next step after docking. For instance, MD simulations have been used to study cocrystals containing triazine derivatives to assess properties like binding energy and stability. researchgate.net By simulating the ligand-receptor complex in a realistic environment (including water molecules and ions) over a period of nanoseconds or longer, one can validate the binding poses predicted by docking and gain a deeper understanding of the binding mechanism. This information is invaluable for the rational design of more effective and specific therapeutic agents.
Future Directions and Emerging Research Avenues for 4 Chloromethyl 6 Methoxy 1,3,5 Triazin 2 Amine Research
Development of Novel and Efficient Synthetic Routes
The conventional synthesis of substituted as-triazines typically begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), leveraging the differential reactivity of its three chlorine atoms to achieve sequential nucleophilic substitution. researchgate.netmdpi.com The substitution of the first chlorine atom generally occurs at low temperatures (around 0 °C), the second at room temperature, and the third often requires heating. mdpi.com
Future research will likely focus on developing more efficient, scalable, and environmentally friendly synthetic protocols. Key areas of investigation include:
Green Chemistry Approaches: Exploring microwave-assisted and ultrasound-assisted syntheses can dramatically reduce reaction times and improve yields, offering a more sustainable alternative to conventional heating methods. mdpi.com
Catalytic Methods: The use of phase-transfer catalysis could enhance reaction efficiency and yield, particularly for large-scale production. mdpi.com
Flow Chemistry: Continuous flow reactors could provide better control over reaction parameters (temperature, stoichiometry, reaction time), leading to higher purity, improved safety, and easier scalability compared to batch processes.
One-Pot Procedures: Designing multi-step reactions in a single vessel without isolating intermediates would streamline the synthesis of complex derivatives, saving time, solvents, and resources. researchgate.net
| Synthetic Approach | Key Advantages for Future Research | Potential Challenges |
|---|---|---|
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, improved purity. mdpi.com | Scalability, potential for localized overheating. |
| Flow Chemistry | Precise control over reaction conditions, enhanced safety, ease of automation. | Specialized equipment required, potential for channel clogging. |
| Green Catalysis | Reduced environmental impact, use of reusable catalysts, milder reaction conditions. | Catalyst cost and stability, separation of catalyst from product. |
Design of Next-Generation Triazine Derivatives with Enhanced Specificity
The chloromethyl group in 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine is a key functional handle for derivatization. This reactive site allows for the introduction of a wide array of functionalities through nucleophilic substitution, enabling the creation of extensive compound libraries.
Future design strategies will focus on creating derivatives with enhanced potency and specificity for biological targets. This involves the strategic introduction of various pharmacophores to modulate the compound's physicochemical properties and biological activity. The 1,3,5-triazine (B166579) ring serves as a rigid scaffold, allowing for precise spatial orientation of these appended functional groups.
Emerging research avenues include:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the chloromethyl position with different amines, thiols, alcohols, and other nucleophiles to build comprehensive SAR models. These models can guide the rational design of compounds with improved activity against specific targets, such as cancer cell lines or microbial pathogens. nih.gov
Hybrid Molecules: Combining the triazine core with other known bioactive moieties (e.g., sulfonamides, indoles, piperazines) to create hybrid compounds with potentially synergistic or novel mechanisms of action. nih.govmdpi.com
Peptidomimetics: Using the triazine scaffold as a template for creating peptide-like structures by linking amino acids or peptide fragments, which could lead to novel enzyme inhibitors or receptor modulators. researchgate.netresearchgate.net
| Reactant Type | Resulting Functional Group | Potential Application Focus |
|---|---|---|
| Secondary Amines (e.g., Morpholine, Piperidine) | Tertiary Aminomethyl | Anticancer, Antimicrobial. researchgate.net |
| Thiols (e.g., Thiophenol) | Thioether | Enzyme Inhibition. |
| Azides (e.g., Sodium Azide) | Azidomethyl | "Click" Chemistry Handle for further functionalization. |
| Carboxylic Acids | Ester Linkage | Prodrug Development. |
Comprehensive Elucidation of Underexplored Biological Mechanisms
The 1,3,5-triazine class of compounds is known to possess a broad range of biological activities. nih.govnih.gov Derivatives have shown potential as anticancer, anti-inflammatory, antimicrobial, and antimalarial agents. researchgate.netresearchgate.net However, the specific biological targets and mechanisms of action for many of these compounds, including this compound, remain largely unexplored.
Future research must prioritize a deep dive into the molecular pharmacology of this compound and its derivatives. Key research directions include:
Broad-Spectrum Biological Screening: Testing new derivatives against diverse panels of human cancer cell lines, pathogenic bacteria and fungi, and various parasites to identify novel therapeutic leads. nih.gov
Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific cellular proteins or pathways that these compounds interact with.
Molecular Modeling and Docking Studies: Employing computational methods to predict binding modes and affinities for potential biological targets, such as enzymes (e.g., kinases, dihydrofolate reductase) or receptors, to guide the design of more potent and selective inhibitors. researchgate.net
Apoptosis and Cell Cycle Analysis: For anticancer leads, detailed studies are needed to determine if they induce programmed cell death (apoptosis), halt cell proliferation, or interfere with other key cancer-related pathways. nih.gov
Integration with Combinatorial Chemistry and High-Throughput Screening
The structural versatility of the 1,3,5-triazine core makes it an ideal scaffold for combinatorial chemistry. researchgate.net The ability to introduce three different substituents in a controlled, stepwise manner allows for the rapid generation of large and diverse chemical libraries.
The integration of this synthetic capability with high-throughput screening (HTS) represents a powerful strategy for accelerating drug discovery. Future efforts should focus on:
Library Synthesis: Developing robust solid-phase or solution-phase synthetic methods to efficiently produce libraries of derivatives based on the this compound scaffold.
HTS Assay Development: Designing and implementing automated, miniaturized biological assays to rapidly screen these libraries for activity against a wide range of therapeutic targets.
Chemoinformatics: Using computational tools to analyze HTS data, identify active compounds ("hits"), and predict the properties of virtual derivatives to prioritize the synthesis of the most promising candidates.
Application in Chemical Biology Tools and Probes
The reactive chloromethyl group is not only a site for creating therapeutic candidates but can also be used to develop chemical probes for studying biological systems. By attaching reporter tags, this triazine derivative can be transformed into a tool for visualizing and interrogating cellular processes.
Emerging research in this area could involve:
Fluorescent Probes: Conjugating fluorescent dyes to the triazine core via the chloromethyl handle to create probes for imaging specific organelles, proteins, or cellular events using microscopy.
Affinity-Based Probes: Attaching biotin (B1667282) or other affinity tags to facilitate the isolation and identification of cellular binding partners (target deconvolution).
Activity-Based Probes: Designing probes that covalently bind to the active site of a specific enzyme class, allowing for the profiling of enzyme activity directly in complex biological samples.
Advanced Material Science Integration and Functional Polymers
The nitrogen-rich, thermally stable 1,3,5-triazine ring is an attractive building block for advanced materials. Triazine-based polymers, including covalent organic polymers (COPs) and porous organic polymers (POPs), have shown promise in various applications. rsc.orgcrimsonpublishers.com
The bifunctional nature of this compound (with its reactive chloromethyl group and amino group) makes it a promising monomer for polymerization. Future research could explore:
Porous Organic Polymers (POPs): Using this compound as a monomer to create microporous materials with high surface areas and nitrogen content. Such materials could be investigated for applications in gas storage and separation (e.g., CO2 capture) or heterogeneous catalysis. rsc.orgacs.org
Sequence-Defined Polymers: Incorporating the triazine unit into sequence-defined polymers to create novel architectures that mimic natural biopolymers like peptides. These materials could have applications in data storage, catalysis, or biomaterials due to their potential for self-assembly and folding into ordered structures. pnnl.gov
Functional Coatings and Resins: Polymerizing the compound or grafting it onto surfaces to create functional materials with enhanced thermal stability, flame retardancy, or specific binding properties.
Battery Technology: Investigating triazine-based polymers as multifunctional separator coatings in advanced battery systems, such as lithium-sulfur batteries, where the polar triazine units can help trap polysulfides and improve battery performance. rsc.org
Q & A
Synthesis and Optimization
Basic Question: Q. What are the common synthetic routes for 4-(chloromethyl)-6-methoxy-1,3,5-triazin-2-amine, and how can reaction conditions be optimized for yield? Methodological Answer: The synthesis of triazine derivatives often involves nucleophilic substitution or cyclization reactions. A solvent-free approach (e.g., trimerization of nitriles with guanidine derivatives) or one-pot methods using guanidine or N-acetylguanidine as precursors can be adapted . Optimization may include varying temperature (e.g., 45–80°C) and catalyst selection (e.g., triethylamine in toluene) to improve yields, which range from 7% to 52% in related triazine syntheses . Factorial design experiments (e.g., varying solvent polarity, stoichiometry) are recommended to identify critical parameters .
Advanced Question: Q. How can conflicting reports on low yields in triazine syntheses be resolved? Methodological Answer: Low yields may stem from competing side reactions (e.g., hydrolysis of the chloromethyl group). Strategies include:
- Protecting groups : Temporarily shield reactive sites (e.g., methoxy or amine groups) during synthesis.
- Kinetic control : Use lower temperatures (0–25°C) to favor desired intermediates.
- Catalyst screening : Test bases like N-ethyl-N-isopropylpropan-2-amine to enhance selectivity .
- In-situ monitoring : Employ HPLC or TLC to track reaction progress and isolate intermediates .
Structural Characterization
Basic Question: Q. What analytical techniques are essential for confirming the structure of this compound? Methodological Answer:
- NMR Spectroscopy : H and C NMR can confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, chloromethyl at δ 4.2–4.5 ppm) .
- Mass Spectrometry : ESI-MS (e.g., m/z 359 [M+1] for related triazines) validates molecular weight .
- Melting Point Analysis : Compare with literature values (e.g., 149–218°C for analogous compounds) .
Advanced Question: Q. How can discrepancies in NMR data for triazine derivatives be addressed? Methodological Answer:
- Solvent effects : Use deuterated DMSO or CDCl to resolve peak splitting.
- Dynamic NMR : Study tautomerism or rotational barriers (e.g., methoxy group conformation).
- X-ray Crystallography : Resolve ambiguities in substituent orientation (e.g., chloromethyl spatial arrangement) .
Reactivity and Functionalization
Basic Question: Q. What are the key reactive sites in this compound for further derivatization? Methodological Answer:
- Chloromethyl group : Susceptible to nucleophilic substitution (e.g., with amines, thiols).
- Triazine ring : Electrophilic aromatic substitution at the 4- and 6-positions, influenced by methoxy and amine directing effects .
- Amine group : Can be acylated or alkylated under mild conditions (e.g., acetic anhydride in THF) .
Advanced Question: Q. How do substituents influence the regioselectivity of reactions on the triazine core? Methodological Answer:
- Methoxy group : Electron-donating effect directs electrophiles to the 4-position.
- Chloromethyl group : Electron-withdrawing effect enhances reactivity at the 6-position.
- Steric effects : Bulky substituents (e.g., mesityloxy) may hinder access to specific sites, requiring catalysts like Pd(0) for cross-coupling .
Biological and Material Applications
Basic Question: Q. What biological screening strategies are suitable for triazine derivatives like this compound? Methodological Answer:
- In vitro assays : Test cytotoxicity (e.g., MTT assay) and enzyme inhibition (e.g., kinase or protease targets).
- 3D-QSAR modeling : Correlate substituent effects (e.g., chloromethyl vs. ethylsulfanyl) with activity trends observed in antileukemic studies .
Advanced Question: Q. How can computational methods guide the design of triazine-based materials? Methodological Answer:
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) for optoelectronic applications.
- Molecular docking : Simulate interactions with biological targets (e.g., DNA topoisomerases) to prioritize synthetic targets .
Data Interpretation and Reproducibility
Advanced Question: Q. How should researchers address inconsistencies in reported physicochemical properties (e.g., melting points) of triazine derivatives? Methodological Answer:
- Purity assessment : Use HPLC (>95% purity) to rule out impurities affecting melting points .
- Polymorphism screening : Perform differential scanning calorimetry (DSC) to detect crystalline forms.
- Interlaboratory validation : Compare data across standardized conditions (e.g., heating rate: 10°C/min) .
Environmental and Safety Considerations
Basic Question: Q. What safety protocols are critical when handling this compound? Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of chloromethyl vapors.
- Personal protective equipment (PPE) : Wear nitrile gloves and goggles to prevent skin/eye contact.
- Waste disposal : Neutralize chlorinated byproducts with sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
